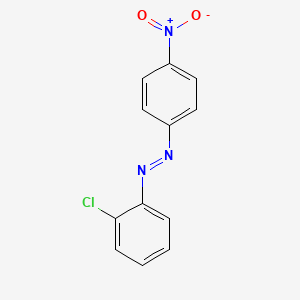
1H-1,2,4-Triazole, 3-(ethenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole, 3-(ethenylthio)- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their versatile chemical properties and significant biological activities
Méthodes De Préparation
The synthesis of 1H-1,2,4-Triazole, 3-(ethenylthio)- can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of reactive cumulenes with nitrile precursors . Another approach is the microwave irradiation method, which has been shown to be efficient in producing various 1,5-dialkyl-1H-1,2,4-triazole derivatives . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Analyse Des Réactions Chimiques
1H-1,2,4-Triazole, 3-(ethenylthio)- undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1H-1,2,4-Triazole, 3-(ethenylthio)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, triazole derivatives are known for their antimicrobial, anticancer, and antifungal activities . This compound is also used in the development of new materials with unique properties, such as luminescent polymers .
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole, 3-(ethenylthio)- involves its interaction with various molecular targets and pathways. Its unique structure facilitates the formation of non-covalent bonds with enzymes and receptors, leading to broad-spectrum biological activities . For example, triazole compounds can inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes, thereby exerting antifungal effects .
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazole, 3-(ethenylthio)- can be compared with other similar compounds such as 1H-1,2,3-triazole and 1H-1,2,4-triazole-3-thiol. While all these compounds share the triazole core, their unique substituents confer different chemical and biological properties. For instance, 1H-1,2,3-triazole is known for its stability and wide range of applications in drug discovery and materials science . On the other hand, 1H-1,2,4-triazole-3-thiol is notable for its ability to form luminescent polymers .
Conclusion
1H-1,2,4-Triazole, 3-(ethenylthio)- is a compound with significant potential in various scientific fields. Its versatile chemical properties and broad-spectrum biological activities make it a valuable compound for research and industrial applications. Further studies on its synthesis, reactions, and applications will continue to uncover new possibilities for this intriguing compound.
Propriétés
Numéro CAS |
63901-49-5 |
|---|---|
Formule moléculaire |
C4H5N3S |
Poids moléculaire |
127.17 g/mol |
Nom IUPAC |
5-ethenylsulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C4H5N3S/c1-2-8-4-5-3-6-7-4/h2-3H,1H2,(H,5,6,7) |
Clé InChI |
ADHCWFALKRUVAQ-UHFFFAOYSA-N |
SMILES canonique |
C=CSC1=NC=NN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B14508112.png)








![N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine](/img/structure/B14508170.png)
![[3-(4-Methoxyphenyl)cyclopent-3-en-1-yl]acetic acid](/img/structure/B14508173.png)

![Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate](/img/structure/B14508191.png)
